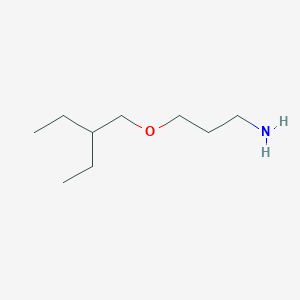

3-(2-Ethylbutoxy)propan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

21989-29-7 |

|---|---|

Molecular Formula |

C9H21NO |

Molecular Weight |

159.27 g/mol |

IUPAC Name |

3-(2-ethylbutoxy)propan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-3-9(4-2)8-11-7-5-6-10/h9H,3-8,10H2,1-2H3 |

InChI Key |

YIQYTTIFXNHAGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COCCCN |

Origin of Product |

United States |

Structural Considerations and Stereochemical Aspects of 3 2 Ethylbutoxy Propan 1 Amine

Advanced Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Such studies are critical for understanding a molecule's physical properties and biological activity.

Gas-Phase Conformational Landscapes

In the gas phase, molecules are studied in an isolated state, free from solvent or crystal packing effects. Computational methods, such as Density Functional Theory (DFT), are commonly used to predict the stable conformations and the energy barriers between them. nih.govchemrxiv.org For 3-(2-Ethylbutoxy)propan-1-amine, one would expect a complex conformational landscape due to the multiple rotatable bonds in its structure. Theoretical calculations would identify various low-energy conformers, likely differing in the torsion angles of the C-C and C-O backbones. nih.gov However, specific experimental or computational studies detailing the gas-phase conformational landscape of this compound are not available in the current body of scientific literature.

Solution-Phase Conformational Equilibria

In solution, the conformational preferences of a molecule can be significantly influenced by interactions with solvent molecules. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these equilibria. For this compound, the equilibrium between different conformers would be solvent-dependent. Polar solvents might stabilize conformers with a greater dipole moment, potentially through hydrogen bonding with the amine and ether functionalities. While general principles of solution-phase equilibria are well-established for ethers and amines, specific studies quantifying the conformational populations of this compound in various solvents have not been reported. acs.orgacs.org

Solid-State Conformational Polymorphism

Conformational polymorphism is the phenomenon where a single compound crystallizes into different crystal structures (polymorphs) in which the molecules adopt different conformations. nih.govresearchgate.net These different forms can have distinct physical properties, such as melting point and solubility. The analysis of polymorphic forms is typically carried out using techniques like X-ray diffraction and solid-state NMR. nih.gov Given the flexibility of this compound, it is plausible that it could exhibit conformational polymorphism. However, there are no published reports on the crystal structure or any polymorphic forms of this specific compound. researchgate.netumn.edu

Chirality and Stereoisomeric Investigations

The carbon atom at the 2-position of the ethylbutoxy group in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). The nitrogen atom of the primary amine is typically not considered a stable stereocenter at room temperature due to rapid pyramidal inversion. libretexts.org

Enantiomeric Synthesis and Separation Methodologies

The production of single enantiomers of chiral amines is of great importance in fields like pharmaceuticals and materials science. nih.govsigmaaldrich.com Common strategies include:

Asymmetric Synthesis: Building the molecule from achiral precursors using chiral catalysts or auxiliaries to yield a single enantiomer. acs.orgresearchgate.net

Chiral Resolution: Separating a racemic mixture (a 50:50 mixture of both enantiomers). This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.org Another common method is chiral chromatography.

While these are standard techniques for producing enantiomerically pure amines, no specific synthetic routes or separation protocols for the enantiomers of this compound have been documented in the literature. rsc.org

Diastereomeric Purity Assessment in Derivatives

When a chiral molecule like this compound is reacted with another chiral, enantiomerically pure compound (a chiral derivatizing agent), a pair of diastereomers is formed. thieme-connect.de Unlike enantiomers, diastereomers have different physical properties and can be distinguished and quantified by standard analytical techniques such as:

NMR Spectroscopy: The signals for the different diastereomers may appear at distinct chemical shifts. rsc.org

Chromatography (HPLC, GC): The diastereomers can be separated, allowing for the determination of their ratio. registech.com

This process is crucial for determining the enantiomeric purity of the original amine. thieme-connect.de Although these methods are broadly applicable, there are no specific studies detailing the creation of diastereomeric derivatives of this compound for the purpose of purity assessment.

Chiral Recognition Studies

The presence of a stereocenter at the second carbon of the 2-ethylbutyl group, where the ethyl group is attached, renders this compound a chiral molecule. This means it can exist as two non-superimposable mirror images, or enantiomers. The study of how these enantiomers interact differently with other chiral molecules is the focus of chiral recognition. nih.gov

While specific chiral recognition studies on this compound are not extensively documented in publicly available research, the principles of chiral recognition in amines are well-established. nih.govmdpi.com The primary amine group can be a key site for interactions with a chiral resolving agent or a chiral stationary phase in chromatography. However, the rapid inversion of the nitrogen atom in acyclic amines can complicate this process. This inversion, occurring many times per second at room temperature, can make the resolution of enantiomers challenging. libretexts.org

For effective chiral recognition, the molecule would typically need to interact with a chiral environment that can differentiate between its two enantiomeric forms. This often involves the formation of diastereomeric complexes that have different physical properties. The design of synthetic receptors for such purposes often incorporates features like hydrogen bond donors and acceptors positioned to create a specific chiral binding pocket. mdpi.com

Table 1: Key Structural Features for Chiral Recognition

| Feature | Role in Chiral Recognition |

|---|---|

| Chiral Center | The fundamental basis for the existence of enantiomers. |

| Primary Amine Group | A primary site for hydrogen bonding and electrostatic interactions. |

| Ether Linkage | Can act as a hydrogen bond acceptor, influencing molecular conformation. |

| Alkyl Chains | Contribute to steric hindrance and van der Waals interactions, affecting the fit into a chiral binding site. |

Intermolecular Interactions and Self-Assembly Propensities

The physical and chemical properties of this compound are largely dictated by the intermolecular forces it can engage in. These forces also determine its ability to form larger, ordered structures through self-assembly.

Hydrogen Bonding Networks

The primary amine group in this compound is a potent hydrogen bond donor and acceptor. The two hydrogen atoms on the nitrogen can form hydrogen bonds with electronegative atoms like oxygen or nitrogen on neighboring molecules. The nitrogen atom itself has a lone pair of electrons and can act as a hydrogen bond acceptor. This capability for hydrogen bonding is a dominant factor in its physical properties, such as boiling point and solubility. Primary amines can form more extensive hydrogen bonding networks than secondary amines, which have only one hydrogen atom available for donation, and tertiary amines, which cannot act as hydrogen bond donors. youtube.com

The ether oxygen atom within the molecule also possesses lone pairs of electrons and can act as a hydrogen bond acceptor, further contributing to the complexity of the potential hydrogen bonding networks.

Supramolecular Architectures

The interplay of directional hydrogen bonds and non-directional van der Waals forces can lead to the formation of self-assembled, ordered structures known as supramolecular architectures. In the case of this compound, it is conceivable that the molecules could arrange themselves in such a way that the amine groups form a network of hydrogen bonds, while the alkyl chains segregate and interact via van der Waals forces. This type of self-assembly is a common phenomenon in molecules that possess both polar and nonpolar regions. The study of how molecules self-organize is a key aspect of supramolecular chemistry. nih.gov

Table 2: Intermolecular Interactions in this compound

| Interaction Type | Participating Group(s) | Relative Strength |

|---|---|---|

| Hydrogen Bonding (Donor) | Primary Amine (-NH2) | Strong |

| Hydrogen Bonding (Acceptor) | Primary Amine (N), Ether (O) | Strong |

| Van der Waals Forces | Ethyl, Butyl, and Propyl chains | Weak |

Mechanistic Organic Chemistry of 3 2 Ethylbutoxy Propan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The defining characteristic of 3-(2-Ethylbutoxy)propan-1-amine in organic reactions is the nucleophilicity of its primary amine group. atamanchemicals.com The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers, initiating a variety of chemical transformations. atamanchemicals.com This reactivity is fundamental to its role in the synthesis of more complex molecules. The basicity of the amine, with a pKa of approximately 9.6, allows it to readily accept a proton in acidic media. atamanchemicals.com However, in many reactions, it functions as a nucleophile rather than just a base. The steric hindrance from the 2-ethylbutyl group is relatively distant from the amine, allowing the nitrogen to participate effectively in nucleophilic attacks.

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. wjpsonline.comresearchgate.net

The mechanism proceeds through a two-stage process: addition followed by elimination. wjpsonline.com

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal). researchgate.net

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org The nitrogen's lone pair then forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the stable imine product. researchgate.net

The pH of the reaction medium is crucial; it must be mildly acidic (optimally around pH 5). libretexts.orgwjpsonline.com If the solution is too acidic, the amine becomes protonated and non-nucleophilic, inhibiting the initial attack. libretexts.orglibretexts.org If it is too basic, the hydroxyl group of the carbinolamine intermediate cannot be sufficiently protonated to be eliminated as water. libretexts.org

Table 1: Steps in Imine Formation

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Zwitterion |

| 2 | Proton transfer to form a neutral carbinolamine. | Carbinolamine |

| 3 | Protonation of the hydroxyl group. | Protonated Carbinolamine |

| 4 | Elimination of water to form an iminium ion. | Iminium Ion |

| 5 | Deprotonation of the nitrogen to yield the final imine. | Imine (Schiff Base) |

The nucleophilic amine of this compound readily undergoes acylation and alkylation.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or an acid anhydride (B1165640). wordpress.com The product is an N-substituted amide. The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (chloride or carboxylate) to form the stable amide. wordpress.comlibretexts.org Due to the formation of an acidic byproduct (like HCl), a second equivalent of the amine or another base is often required to neutralize it. wordpress.com The selectivity of acylation can be high, with primary amines generally being more reactive than secondary amines. clockss.org

Alkylation: In alkylation reactions, the amine attacks an alkyl halide, leading to the formation of secondary and tertiary amines, and potentially even a quaternary ammonium (B1175870) salt through successive alkylations. masterorganicchemistry.com The primary amine acts as a nucleophile, displacing the halide from the alkyl halide in an SN2 reaction. A significant challenge in this process is that the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to over-alkylation. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is therefore essential to achieve selective mono-alkylation.

Phosphoramidates are organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. nih.gov The primary amine of this compound can form a phosphoramidate (B1195095) by reacting with a suitable phosphorus(V) electrophile.

Several synthetic strategies can be employed:

Modified Atherton-Todd Reaction: This method involves reacting the amine with a dialkyl phosphite (B83602) (like diethyl phosphite) in the presence of a base and a carbon tetrahalide (e.g., CCl4).

Oxidative Cross-Coupling: An amine can be coupled with a phosphoric acid derivative in the presence of a chlorinating agent (like trichloroisocyanuric acid) and a base. nih.gov

Salt Elimination: A common route involves the reaction of the amine with a phosphoryl chloride derivative (e.g., diphenyl phosphoryl chloride), where the amine displaces the chloride. The HCl generated is scavenged by a base.

In Situ Activator Generation: Methods have been developed where an activator, such as hexamethyltriaminodibromophosphorane ((Me₂N)₃PBr₂), is generated in situ to facilitate the coupling of a dialkyl hydrogen phosphate (B84403) with an amine, leading to high yields of the phosphoramidate product. nih.govresearchgate.net

These reactions are critical in the synthesis of prodrugs, where the phosphoramidate linkage can be designed to cleave under specific biological conditions, releasing an active nucleotide. nih.gov

Role of Ether Oxygen in Reaction Coordination and Selectivity

While the primary amine dictates most of the direct reactivity, the ether oxygen in the this compound backbone can play a subtle but important role in coordinating reactions and influencing selectivity. The lone pairs of electrons on the ether oxygen can act as a Lewis base, allowing it to coordinate with metal ions or other Lewis acidic catalysts.

This coordination can have several consequences:

Chelation: The molecule can potentially act as a bidentate ligand, with both the amine nitrogen and the ether oxygen coordinating to a metal center. This chelation can create a more rigid transition state, thereby influencing the stereoselectivity or regioselectivity of a catalyzed reaction.

Solubility and Polarity: The ether group increases the polarity of the molecule compared to a simple alkyl amine and can influence its solubility in various organic solvents, which can affect reaction kinetics. atamanchemicals.com

Intramolecular Effects: The ether oxygen can influence the basicity and nucleophilicity of the distant amine group through inductive effects, although this is generally a weak effect given the three-carbon separation.

Reaction Kinetics and Transition State Analysis

The rates of reactions involving this compound are governed by standard kinetic principles. For instance, in amination reactions, the rate often shows a positive order dependence on both the amine and the electrophile (e.g., an aryl bromide in a palladium-catalyzed reaction). nih.gov The reaction rate is also highly dependent on temperature, solvent, and the presence and concentration of any catalysts. chemrxiv.org

Transition State Analysis: The transition state is the highest energy point on the reaction coordinate. For the reactions of this compound:

In imine formation , the rate-determining step is often the dehydration of the carbinolamine intermediate. The transition state would involve the partial breaking of the C-O bond and partial formation of the C=N double bond.

In SN2 alkylation , the transition state involves a pentacoordinate carbon atom where the amine's nitrogen is forming a new bond and the leaving group's bond is simultaneously breaking.

In acylation , the transition state for the formation of the tetrahedral intermediate is a key energetic barrier.

Computational methods and experimental studies, such as kinetic isotope effect analysis, are used to probe the structure and energy of these transient states. chemrxiv.org

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.orglibretexts.org

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, if the N-H bond of this compound were broken in the slowest step of a reaction, replacing hydrogen (H) with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 1), typically in the range of 2-7. libretexts.org

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking. libretexts.org For example, deuterating the carbon alpha to the amine group could reveal changes in hybridization at that carbon in the transition state. A change from sp³ to sp² hybridization typically results in a small, normal KIE (kH/kD > 1, ~1.1-1.2), while a change from sp² to sp³ gives an inverse KIE (kH/kD < 1, ~0.8-0.9). wikipedia.org

In the context of amination, KIE studies can distinguish between different mechanistic pathways. For example, in enzymatic amine oxidation, measuring substrate isotope effects in both H₂O and D₂O can help determine if proton transfer (from the N-H) precedes or is concerted with other steps like hydride transfer. nih.gov A large deuterium KIE on the rate constant for a reaction can establish that a C-H or N-H bond cleavage is part of the rate-determining step. nih.gov

Table 2: Application of KIE in Amination Studies

| KIE Type | Isotopic Substitution Location | Mechanistic Insight |

| Primary | Amine N-H /D | Indicates N-H bond breaking in the rate-determining step. |

| Secondary (α) | α-Carbon C-H /D | Probes changes in hybridization (sp³ ↔ sp²) at the α-carbon during the reaction. |

| Solvent (D₂O) | Exchangeable Protons | Reveals the role of proton transfers involving the solvent in the mechanism. nih.gov |

Reaction Rate Dependence on Reagent Concentration and Solvent Polarity

The rate of chemical reactions involving this compound is fundamentally influenced by the concentration of the reactants and the polarity of the solvent medium. As a primary amine, its nucleophilic character is a key determinant in many of its reactions.

Reagent Concentration: In accordance with the principles of chemical kinetics, the rate of a reaction is generally proportional to the concentration of the reacting species. For reactions where this compound acts as a nucleophile, an increase in its concentration, or the concentration of the electrophile it reacts with, will typically lead to a corresponding increase in the reaction rate. This relationship is quantitatively described by the reaction's rate law.

Solvent Polarity: The polarity of the solvent plays a crucial role in modulating reaction rates, primarily by stabilizing or destabilizing the transition states and intermediates. For reactions involving polar or charged species, a change in solvent polarity can alter the activation energy and thus the reaction rate.

Polar solvents are generally observed to enhance the rates of polar reactions because of their capacity to stabilize charged intermediates and transition states. researchgate.net For instance, in reactions like the aza-Michael addition, where an amine adds to an α,β-unsaturated carbonyl compound, polar solvents such as water have been shown to cause significant rate acceleration. researchgate.net This acceleration is attributed to the stabilization of the transition state through hydrogen bonding between the solvent and the reacting molecules. researchgate.net Protic solvents, in particular, can form hydrogen bonds with the amine, influencing its nucleophilicity and basicity. researchgate.net

Conversely, nonpolar solvents may be more suitable for nonpolar reactions, as they minimize solvation effects that could hinder the interaction between reactants. researchgate.net The choice of solvent can also impact the thermal stability of amines, with studies on alkanolamines showing that replacing water with certain organic diluents can lead to higher rates of thermal degradation. bohrium.comacs.orgnih.gov While specific kinetic data for this compound is not extensively documented, the following table illustrates the general effect of solvent polarity on reaction rates for amine reactions.

| Reaction Type | Reactant(s) | Solvent | Effect on Rate | Reference |

| Aza-Michael Addition | Secondary Amine + Acrylamide | Water (Polar) | Significant Rate Acceleration | researchgate.net |

| Thermal Degradation | Monoethanolamine (MEA) | Organic Diluents (e.g., Glycols) | Higher Degradation Rates vs. Water | acs.org |

| β-scission | Cumyloxyl Radicals | Polar Solvents | Rate Increase with Increasing Polarity | chemrxiv.org |

Radical Reaction Pathways

Hydrogen-Atom Transfer Processes

Hydrogen-atom transfer (HAT) is a fundamental reaction in which a hydrogen atom is concertedly transferred from one molecule to another. scripps.edu In the context of this compound, the primary amine functionality and the alkyl backbone provide sites for HAT reactions. The susceptibility of a particular C-H or N-H bond to undergo HAT depends on its bond dissociation energy (BDE).

Amines can participate in HAT reactions, and the resulting aminyl radicals are key intermediates in various chemical transformations. The kinetics of hydrogen abstraction from amines have been studied, providing insights into the reactivity of different positions within the molecule. researchgate.net For a primary amine like this compound, hydrogen abstraction can occur at the N-H bonds of the amino group or at the C-H bonds of the alkyl chain, particularly at the α-carbon to the nitrogen.

The "philicity" of the radical species involved in the HAT process is also a critical factor. scripps.edu Radicals can be classified as nucleophilic or electrophilic, and this property influences their reactivity towards different types of bonds. scripps.edu

Iminyl Radical Intermediates

Iminyl radicals are a class of nitrogen-centered radicals characterized by a carbon-nitrogen double bond with the unpaired electron residing on the nitrogen atom. acs.orgrsc.org These radicals are classified as σ-type radicals, with the single electron occupying an sp²-hybridized orbital. acs.org Iminyl radicals are generally considered to be nucleophilic. acs.org

For a primary amine such as this compound, the formation of an iminyl radical would typically proceed through a two-step process: initial oxidation or reaction to form an imine, followed by a one-electron oxidation or homolytic cleavage of a bond to the nitrogen to generate the iminyl radical. The formation of imines from primary amines and carbonyl compounds is a well-established reversible reaction. youtube.com

Once formed, iminyl radicals can undergo a variety of reactions, including:

β-scission: Fragmentation of a bond beta to the iminyl nitrogen, often leading to the formation of a nitrile and a carbon-centered radical. acs.org

Cyclization: Intramolecular addition to a double bond or aromatic ring to form heterocyclic structures.

Hydrogen-atom transfer: Abstraction of a hydrogen atom to form an imine. rsc.org

The following table summarizes some general reactions of iminyl radicals.

| Reaction of Iminyl Radical | Description | Product Type |

| β-Scission | Cleavage of the α-carbon bond. | Nitrile Derivative |

| 1,5-Hydrogen Shift | Intramolecular hydrogen atom transfer. | Functionalized Heterocycles |

| Dimerization/Oxidation | Reaction with another radical or an oxidant. | Azine or Oxime |

Photochemical and Redox Mechanisms Involving the Amine

Photoinitiation Mechanisms in Polymerization

While specific studies on this compound as a photoinitiator are not prevalent, primary amines are known to function as co-initiators in photopolymerization systems. In such systems, the amine does not absorb light itself but reacts with an excited-state photosensitizer. This interaction typically involves an electron transfer from the amine to the photosensitizer, generating a radical cation from the amine and a radical anion from the photosensitizer.

The amine radical cation can then undergo deprotonation, particularly from the carbon atom alpha to the nitrogen, to produce a carbon-centered radical. This radical is capable of initiating the polymerization of monomers.

A related area of study is the behavior of alkoxyamines in polymerization, such as in nitroxide-mediated polymerization (NMP). researchgate.net The homolysis of the C-O bond in alkoxyamines generates a carbon-centered radical (which can initiate polymerization) and a stable nitroxide radical (which acts as a dormant species to control the polymerization). The rate of this homolysis is temperature-dependent. researchgate.net

Redox Chemistry with Metal Complexes

The amine functionality in this compound can coordinate to metal centers, and the resulting metal-amine complexes can exhibit rich redox chemistry. The amine can act as a simple Lewis base, donating its lone pair of electrons to a metal ion. However, in certain contexts, the amine ligand can be "redox non-innocent," meaning it can actively participate in the redox processes of the complex. nih.gov

In such cases, the oxidation state of the ligand itself can change, in addition to or instead of the metal center. nih.gov For a primary amine, oxidation can lead to the formation of an imine or other oxidized nitrogen species. The combination of a redox-active amine ligand with a redox-active transition metal can lead to complexes with interesting electrochemical and catalytic properties. nih.gov The specific redox behavior will depend on the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions.

Elimination Reaction Pathways (e.g., E2 Mechanisms if applicable to derivatives)wikipedia.org

While this compound itself is not susceptible to direct elimination, its derivatives can undergo elimination reactions, primarily through pathways analogous to the E2 (bimolecular elimination) mechanism. These reactions are crucial for the synthesis of alkenes from amines and typically involve the conversion of the amino group into a better leaving group. Two of the most relevant elimination reactions for derivatives of this compound are the Hofmann Elimination and the Cope Elimination.

Hofmann Elimination

The Hofmann elimination provides a classic example of an E2 reaction applied to an amine derivative. wikipedia.org This process involves the exhaustive methylation of the primary amine, this compound, to form a quaternary ammonium salt. ucalgary.cabyjus.com Treatment with a base, commonly silver oxide in water which forms silver hydroxide (B78521), followed by heating, initiates the elimination. libretexts.orglibretexts.orglibretexts.org

The mechanism is a concerted E2 process where the hydroxide ion acts as a base, abstracting a proton from the β-carbon (the carbon adjacent to the one bearing the nitrogen). ucalgary.ca Simultaneously, the C-N bond breaks, and a new π-bond is formed, yielding an alkene. A key feature of the Hofmann elimination is the steric bulk of the quaternary ammonium leaving group, which influences the regioselectivity of the reaction. wikipedia.orgmasterorganicchemistry.com Due to this steric hindrance, the base preferentially abstracts the most accessible, least sterically hindered β-hydrogen. youtube.com This leads to the formation of the anti-Zaitsev or "Hofmann" product, which is the less substituted alkene. wikipedia.orgucalgary.ca

For a derivative of this compound, specifically N,N,N-trimethyl-3-(2-ethylbutoxy)propan-1-aminium, there are two potential β-protons that can be abstracted. Abstraction from the C2 position of the propyl chain would lead to the more substituted product, while abstraction from the methyl groups of the quaternary ammonium moiety is not possible as they lack a β-hydrogen relative to the main carbon chain. However, the primary site for elimination will be on the propyl chain. The bulky leaving group will direct the base to abstract a proton from the less hindered terminal carbon (C3), leading to the formation of the Hofmann product.

Predicted Products of Hofmann Elimination of a this compound Derivative:

| Derivative | Base/Conditions | Major Product | Minor Product | Leaving Group |

| N,N,N-trimethyl-3-(2-ethylbutoxy)propan-1-aminium hydroxide | Heat (Δ) | 3-(2-Ethylbutoxy)prop-1-ene | 1-(2-Ethylbutoxy)prop-1-ene | Trimethylamine |

Cope Elimination

The Cope elimination offers an alternative pathway for the elimination of amine derivatives, proceeding through a different mechanism but often yielding a similar regiochemical outcome to the Hofmann elimination. wikipedia.orgmasterorganicchemistry.com This reaction involves the oxidation of a tertiary amine derivative of this compound to an N-oxide. organic-chemistry.orgalfa-chemistry.comorgoreview.com This oxidation is typically achieved using reagents like hydrogen peroxide or a peroxy acid. wikipedia.org

Upon heating, the N-oxide undergoes a concerted, intramolecular syn-elimination. wikipedia.orgorganic-chemistry.org The oxygen of the N-oxide acts as an internal base, abstracting a proton from a β-carbon through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This mechanism dictates a syn-periplanar arrangement of the departing hydrogen and the N-oxide group. organic-chemistry.org

Similar to the Hofmann elimination, the Cope elimination generally follows the Hofmann rule, favoring the formation of the less substituted alkene. organic-chemistry.orgorgoreview.com This preference is also attributed to steric factors within the cyclic transition state. organic-chemistry.org For the N,N-dimethyl-3-(2-ethylbutoxy)propan-1-amine N-oxide, the elimination would proceed via abstraction of a proton from the C2 position of the propyl chain in a syn fashion to yield the terminal alkene.

Predicted Products of Cope Elimination of a this compound Derivative:

| Derivative | Conditions | Major Product | Byproduct |

| N,N-dimethyl-3-(2-ethylbutoxy)propan-1-amine N-oxide | Heat (Δ) | 3-(2-Ethylbutoxy)prop-1-ene | N,N-dimethylhydroxylamine |

Both the Hofmann and Cope eliminations provide effective methods for converting derivatives of this compound into alkenes, with a predictable preference for the formation of the terminal alkene due to the steric and mechanistic demands of these E2 and E2-like reaction pathways.

Derivatization Strategies for Functional Enhancement and Analytical Probes

Formation of Amide Derivatives

The conversion of 3-(2-Ethylbutoxy)propan-1-amine to its corresponding amide derivatives is a fundamental transformation that underscores its utility as a building block in organic synthesis. This reaction, known as amidation, typically involves the reaction of the primary amine with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides.

Direct condensation of a carboxylic acid with this compound to form an amide bond is possible but often requires high temperatures (typically above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comacs.org To facilitate the reaction under milder conditions, various catalytic methods have been developed. Boron-based reagents, such as boric acid and its derivatives like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven effective. acs.orgnih.govorganic-chemistry.org These catalysts often require methods to remove the water byproduct, such as azeotropic distillation or the use of dehydrating agents like molecular sieves, to drive the equilibrium towards the amide product. mdpi.comnih.gov Alternatively, solid supports like silica (B1680970) gel under microwave irradiation have been employed to promote direct amidation in a greener approach. rsc.org

A more conventional and highly efficient method involves the use of activated carboxylic acid derivatives. For instance, reacting this compound with an acyl chloride or an acid anhydride (B1165640) provides a rapid and often quantitative conversion to the corresponding N-substituted amide. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

The resulting N-(3-(2-ethylbutoxy)propyl)amides exhibit altered polarity, solubility, and hydrogen bonding capabilities compared to the parent amine, making this derivatization a key step in the synthesis of more complex molecules, including potential biologically active compounds and new materials.

Table 1: Examples of Amide Formation from this compound

| Reactant 1 | Reactant 2 (Carboxylic Acid Derivative) | Catalyst/Conditions | Product |

| This compound | Acetic Anhydride | Base (e.g., Pyridine) | N-(3-(2-Ethylbutoxy)propyl)acetamide |

| This compound | Benzoyl Chloride | Base (e.g., Triethylamine) | N-(3-(2-Ethylbutoxy)propyl)benzamide |

| This compound | Propanoic Acid | B(OCH₂CF₃)₃, 80°C, MeCN | N-(3-(2-Ethylbutoxy)propyl)propanamide |

| This compound | Butyric Acid | Silica Gel, Microwave | N-(3-(2-Ethylbutoxy)propyl)butanamide |

Imine and Schiff Base Derivatization for HPLC and Other Analyses

The reaction of this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base, a compound containing a carbon-nitrogen double bond (C=N). This reversible condensation reaction is a cornerstone of derivatization for analytical purposes, particularly for high-performance liquid chromatography (HPLC). libretexts.orglibretexts.org

The formation of an imine from a primary amine and a carbonyl compound is typically catalyzed by a mild acid. wjpsonline.comiosrjournals.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. iosrjournals.orgyoutube.com Careful control of pH is crucial; the reaction rate is generally optimal around pH 4-5. libretexts.orglibretexts.org If the pH is too low, the amine becomes protonated and non-nucleophilic, inhibiting the initial attack on the carbonyl carbon. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

This derivatization strategy is employed to enhance the chromatographic behavior of amines like this compound. The resulting imine is typically less polar and more volatile than the parent amine. More importantly, if the aldehyde or ketone reagent contains a chromophore or fluorophore, the derivative will be readily detectable by UV-Vis or fluorescence detectors, which significantly improves the sensitivity and selectivity of the analytical method. nih.gov Due to the reversibility of the reaction, water is often removed from the reaction mixture to drive the equilibrium towards the imine product. youtube.comyoutube.com

Table 2: Imine/Schiff Base Formation with this compound

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Conditions | Product (Imine/Schiff Base) |

| This compound | Benzaldehyde | Mild acid (pH ~5), removal of H₂O | N-(3-(2-Ethylbutoxy)propyl)-1-phenylmethanimine |

| This compound | Acetone | Mild acid (pH ~5), removal of H₂O | N-(3-(2-Ethylbutoxy)propyl)propan-2-imine |

| This compound | Cinnamaldehyde | Mild acid (pH ~5), removal of H₂O | (E)-N-(3-(2-Ethylbutoxy)propyl)-3-phenylprop-2-en-1-imine |

| This compound | Salicylaldehyde | Mild acid (pH ~5), removal of H₂O | 2-(((3-(2-Ethylbutoxy)propyl)imino)methyl)phenol |

Fluorescent and Chromophoric Tagging for Detection and Imaging

For trace-level detection and bio-imaging applications, the primary amine of this compound can be covalently labeled with a fluorescent or chromophoric tag. This derivatization introduces a moiety that strongly absorbs light or emits fluorescence, enabling highly sensitive quantification by techniques like HPLC with fluorescence or UV-Vis detection. researchgate.net

A wide array of labeling reagents has been developed for primary amines. tcichemicals.comjenabioscience.com Common examples include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines under alkaline conditions to form highly stable, fluorescent dansyl amides. nih.govresearchgate.netmdpi.comnih.gov This method is robust and significantly enhances detection in both HPLC and mass spectrometry. nih.gov The derivatization is typically carried out in a sodium carbonate buffer at elevated temperatures (e.g., 60°C). mdpi.com

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol (B42355) or N-acetyl-cysteine), OPA reacts rapidly with primary amines at room temperature in an alkaline medium to yield intensely fluorescent isoindole derivatives. nih.govoup.cominterchim.fr While the derivatives can be less stable than dansylated products, the reaction is fast and the reagents themselves are non-fluorescent, minimizing background interference. nih.govinterchim.fr

Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of a cyanide ion to form highly fluorescent 1-cyano-2-substituted-benz[f]isoindole (CBI) derivatives. nih.gov These derivatives are generally more stable than those formed with OPA. nih.gov

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent reacts with primary amines to produce fluorescent derivatives suitable for HPLC labeling. tcichemicals.com

The choice of tagging reagent depends on the specific requirements of the analysis, including desired sensitivity, stability of the derivative, and the available detection instrumentation. These methods can achieve detection limits in the picomole to femtomole range. nih.gov

Table 3: Common Fluorescent/Chromophoric Tagging Reagents for Primary Amines

| Reagent Name | Abbreviation | Reactive Moiety | Detection Method | Key Features |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride (DNS-Cl) | Sulfonyl chloride | Fluorescence, UV | Forms highly stable derivatives. nih.govmdpi.com |

| o-Phthalaldehyde | OPA | Aldehyde | Fluorescence | Rapid reaction at room temperature; requires a thiol co-reagent. nih.govoup.com |

| Naphthalene-2,3-dicarboxaldehyde | NDA | Dialdehyde | Fluorescence | Forms more stable derivatives than OPA; requires cyanide. nih.gov |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Activated fluoride | Fluorescence | Common labeling agent for HPLC. tcichemicals.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Chloroformate | Fluorescence, UV | Reacts with primary and secondary amines. researchgate.net |

Silylation for Analytical and Synthetic Utility

Silylation is a chemical modification technique that replaces an active hydrogen atom in the primary amine of this compound with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. taylorandfrancis.comphenomenex.com This derivatization is a cornerstone of sample preparation for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. aliyuncs.comiu.edu

The primary purpose of silylation is to increase the volatility and thermal stability of the analyte. phenomenex.comaliyuncs.com By replacing the polar N-H bond with a non-polar Si-C bond, intermolecular hydrogen bonding is eliminated, which lowers the boiling point of the compound and allows it to be readily analyzed in the gas phase. The resulting silyl derivative is also generally less polar, leading to improved peak shape and resolution during chromatographic separation. aliyuncs.com

The reaction involves a nucleophilic attack of the amine on the silicon atom of a silylating agent. aliyuncs.comunishivaji.ac.in A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common and effective for derivatizing amines. iu.educolostate.edu To enhance the reactivity of the silylating agent, especially for sterically hindered or less reactive amines, a catalyst such as trimethylchlorosilane (TMCS) is often added to the mixture. phenomenex.comaliyuncs.com The reaction is typically carried out in an aprotic solvent, and gentle heating may be applied to ensure complete derivatization.

Beyond analytical applications, silylation is also used in synthetic chemistry as a method to protect the amine functional group during subsequent reaction steps that might otherwise be incompatible with a primary amine. wikipedia.org

Table 4: Common Silylating Agents for Primary Amines

| Reagent Name | Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly volatile byproducts, good for trace analysis. colostate.edu Strong silylating agent. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile of the trimethylsilyl acetamides. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylating agents. phenomenex.comaliyuncs.com |

| N-Trimethylsilylimidazole | TMSI | A strong silylating agent, particularly for hydroxyl groups, but also used for amines. phenomenex.com |

| Bis(trimethylsilyl)acetamide | BSA | One of the first widely used silylating reagents; strong silyl donor. |

Complexation with Metal Ions for Coordination Chemistry

The this compound molecule possesses two potential coordination sites: the lone pair of electrons on the nitrogen atom of the primary amine and the lone pairs on the oxygen atom of the ether linkage. This structure allows it to function as a potential bidentate N,O-donor ligand, capable of forming coordination complexes with various metal ions, particularly transition metals. uobaghdad.edu.iqacs.orgwikipedia.org

The formation of a metal complex involves the donation of these electron pairs into empty orbitals of a central metal ion, forming coordinate covalent bonds. libretexts.org The amine group is a classic Lewis base and readily coordinates to a wide range of metal ions. nih.gov The ether oxygen is a weaker donor but can participate in chelation, where the ligand binds to the metal ion at two points, forming a stable five- or six-membered ring. In the case of this compound, coordination through both the nitrogen and oxygen atoms would form a stable six-membered chelate ring.

The coordination chemistry of such ligands is extensive. Transition metal ions like copper(II), nickel(II), cobalt(II), and zinc(II) are well-known to form stable complexes with bidentate N,O-ligands. uobaghdad.edu.iqnih.govscirp.org The synthesis of these complexes is often straightforward, typically involving the mixing of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent.

The resulting complexes can exhibit a variety of coordination geometries, such as square planar or tetrahedral for four-coordinate metals, or octahedral for six-coordinate metals, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. uobaghdad.edu.iqscirp.org These metal complexes have distinct properties from the free ligand, including different colors, magnetic properties, solubility, and reactivity, with potential applications in catalysis and materials science.

Table 5: Potential Coordination Complexes with this compound

| Metal Ion | Potential Ligand Binding Mode | Possible Complex Geometry | Potential Application Area |

| Copper(II) (Cu²⁺) | Bidentate (N,O-chelation) | Square Planar, Distorted Octahedral | Catalysis, Antimicrobial Agents. acs.org |

| Nickel(II) (Ni²⁺) | Bidentate (N,O-chelation) | Square Planar, Octahedral | Catalysis, Materials Science. nih.gov |

| Cobalt(II) (Co²⁺) | Bidentate (N,O-chelation) | Tetrahedral, Octahedral | Catalysis, Pigments. uobaghdad.edu.iq |

| Zinc(II) (Zn²⁺) | Bidentate (N,O-chelation) | Tetrahedral | Lewis Acid Catalysis, Luminescent Materials. nih.gov |

| Palladium(II) (Pd²⁺) | Bidentate (N,O-chelation) | Square Planar | Cross-coupling Catalysis. nih.gov |

Applications of 3 2 Ethylbutoxy Propan 1 Amine in Advanced Chemical Synthesis

As a Building Block in Complex Molecule Synthesis

In synthetic organic chemistry, building blocks are relatively simple molecules that are used to construct more complex compounds. diplomatacomercial.com Primary amines are a fundamental class of building blocks due to the nucleophilicity and basicity of the nitrogen atom, which allows for the formation of a wide array of chemical bonds. ncert.nic.in The compound 3-(2-Ethylbutoxy)propan-1-amine fits this role, offering a combination of a reactive amine head and an eight-carbon lipophilic tail containing an ether group, which can influence the solubility and conformational properties of the resulting complex molecules.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net Primary amines are essential starting materials for the synthesis of these ring systems. The reactivity of the amine group in this compound allows it to participate in various cyclization reactions to form these valuable scaffolds.

Several established synthetic methodologies can theoretically be employed to utilize this compound as a precursor for heterocycles:

Pyrroles: The Paal-Knorr synthesis is a classic method for forming pyrroles by reacting a primary amine with a 1,4-dicarbonyl compound. nih.gov

Pyridines: Substituted pyridines can be synthesized through multicomponent reactions involving aldehydes and a nitrogen source, such as a primary amine. mdpi.com

Pyrimidines: Six-membered rings with two nitrogen atoms, like pyrimidines, can be prepared using starting materials such as chalcones in reaction with compounds providing the N-C-N unit, often involving a primary amine in the synthetic pathway. nih.gov

Imidazoles: These five-membered rings can be formed through reactions where a primary amine provides one of the nitrogen atoms in the final heterocyclic ring. organic-chemistry.org

The specific structure of this compound would yield N-substituted heterocycles, where the 3-(2-ethylbutoxy)propyl group is appended to the nitrogen atom of the ring. This substituent can modulate the physical and biological properties of the final molecule.

Table 1: Potential Heterocycle Syntheses Using a Primary Amine

| Heterocycle Class | General Reactants | Role of Primary Amine (R-NH₂) |

|---|---|---|

| Pyrrole | 1,4-Dicarbonyl Compound | Provides the nitrogen atom for the five-membered ring. |

| Pyridine | Aldehydes, β-ketoesters | Acts as the nitrogen source in condensation/cyclization cascades. |

Synthesis of N-Substituted Propanamines

The primary amine group of this compound is readily functionalized through N-substitution reactions, such as alkylation and acylation. These transformations convert the primary amine into secondary or tertiary amines and amides, respectively, which are themselves important functional groups in medicinal chemistry and materials science. ncert.nic.in

N-Alkylation: Reaction with alkyl halides allows for the introduction of one or two alkyl groups onto the nitrogen atom. This process typically involves the primary amine acting as a nucleophile to displace a halide from the alkyl halide. ncert.nic.in The reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. ncert.nic.in

Reductive Amination: A highly effective method for creating substituted amines involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orglibretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.org

N-Acylation: Primary amines react with acid chlorides, anhydrides, or esters in a process known as acylation to form amides. ncert.nic.in This reaction is robust and is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in

These N-substitution reactions expand the synthetic utility of this compound, enabling its incorporation into a wider variety of target molecules with tailored properties.

Table 2: General N-Substitution Reactions for Primary Amines

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

Construction of Chiral Pharmaceutical Intermediates

Chirality is a critical feature in modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral amines are highly valuable building blocks in asymmetric synthesis, serving as starting materials for complex chiral targets. nih.govsigmaaldrich.com

While this compound is itself achiral, its amine functional group provides a point of attachment for chiral auxiliaries or for its incorporation into a larger molecule that contains stereocenters. For instance, it can be reacted with a chiral carboxylic acid to form a diastereomeric amide, which could then be separated and further elaborated.

Furthermore, biocatalytic methods, which employ enzymes like transaminases, have become powerful tools for the synthesis of chiral amines. nih.govsemanticscholar.org Such enzymes can perform highly stereoselective aminations of prochiral ketones. nih.gov If a suitable prochiral ketone precursor were available, an enzymatic process could potentially generate a chiral version of an amine like this compound, which would be a valuable intermediate for pharmaceuticals. Chiral primary amines are foundational to many drugs, including the anti-diabetic sitagliptin and the anti-malarial drug Lariam. nih.gov

As a Ligand in Coordination Chemistry and Catalysis

The lone pair of electrons on the nitrogen atom of an amine allows it to function as a Lewis base, donating this electron pair to a metal center to form a coordinate covalent bond. docbrown.info This makes amines, including this compound, effective ligands in coordination chemistry. alfachemic.com The resulting metal-ligand complexes are central to the field of catalysis.

Design and Synthesis of Novel Ligand Systems

As a simple primary amine, this compound can act as a monodentate ligand, binding to a metal ion through its single nitrogen donor atom. docbrown.info The properties of the resulting metal complex, such as its stability and reactivity, would be influenced by the steric bulk of the 2-ethylbutoxypropyl group.

More sophisticated ligand design often involves creating polydentate ligands, which can bind to a metal center through multiple donor atoms, leading to more stable chelate complexes. This compound can serve as a scaffold for the synthesis of such ligands. For example, the primary amine group can be functionalized to introduce additional donor sites (e.g., other amines, phosphines, or hydroxyl groups) into the molecule, transforming it from a simple monodentate ligand into a bidentate or tridentate chelating agent. This is a common strategy for tuning the electronic and steric environment around a metal catalyst to achieve desired reactivity and selectivity. mdpi.com

Role in Metal-Catalyzed Organic Transformations

Transition metal complexes containing amine ligands are potent catalysts for a wide range of organic transformations. acs.org These reactions are fundamental to modern synthetic chemistry, enabling the efficient construction of complex molecules. mdpi.com By coordinating to a metal, an amine ligand can modulate the metal's catalytic properties, influencing its activity, selectivity, and stability.

The coordination of a ligand like this compound to a transition metal can impact catalysis in several ways:

Solubility: The lipophilic alkyl-ether chain can enhance the solubility of the metal complex in organic solvents.

Steric Environment: The branched 2-ethylbutoxy group can create a specific steric environment around the metal center, which can influence the selectivity of a reaction (e.g., regioselectivity or stereoselectivity).

Electronic Effects: The nitrogen atom donates electron density to the metal, influencing its electronic state and, consequently, its reactivity in catalytic cycles involving steps like oxidative addition and reductive elimination.

Amine-ligated metal complexes are known to catalyze important reactions such as hydroamination, C-H amination, and various cross-coupling reactions. acs.orgacs.org The specific performance of a catalyst based on this compound would depend on the metal used and the precise conditions of the transformation. Studies on europium-based photoredox catalysis have shown that primary amines can be effective ligands, with reactivity influenced by factors like ligand-to-metal ratios. nih.gov

Coordination Behavior with Transition Metals

The compound this compound functions as a monodentate ligand in coordination chemistry. The primary amine group possesses a lone pair of electrons on the nitrogen atom, which can be donated to a central transition metal ion to form a dative covalent bond. docbrown.info This behavior is characteristic of primary aliphatic amines, which act as Lewis bases in the presence of electron-accepting metal ions.

The coordination of this compound with d-block transition metal ions such as copper(II), cobalt(II), nickel(II), and chromium(III) typically results in the formation of stable complex ions. docbrown.info In aqueous solutions, the process is generally a ligand exchange reaction, where the amine displaces water molecules from the hydrated metal ion's coordination sphere. docbrown.info For instance, when an aqueous solution of this amine is added to a copper(II) salt solution, the pale blue color of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, initially forms a precipitate of copper(II) hydroxide (B78521), which then dissolves in excess amine to form a deep blue solution containing a copper-amine complex. docbrown.info

The stoichiometry and geometry of the resulting complex depend on several factors, including the metal ion's identity, its oxidation state, and the reaction conditions. For many first-row transition metals, the coordination number is typically six, leading to an octahedral geometry. docbrown.inforesearchgate.net However, other geometries like square planar or tetrahedral can also be observed. For example, Co(II) and Ni(II) often form octahedral complexes with primary amines, while Cu(II) can form either octahedral or distorted square planar complexes. docbrown.inforesearchgate.netnih.gov

The ether linkage within the this compound molecule is generally not involved in coordination due to the lower basicity of the oxygen atom compared to the nitrogen atom of the primary amine. Therefore, the amine acts as a simple monodentate ligand, binding to the metal center solely through the nitrogen atom.

| Transition Metal Ion | Typical Coordination Number | Common Geometry | Expected Complex Formula (Generic) |

|---|---|---|---|

| Copper(II) (Cu²⁺) | 4 or 6 | Square Planar or Octahedral | [Cu(L)₄]²⁺ or [Cu(L)₆]²⁺ |

| Cobalt(II) (Co²⁺) | 6 | Octahedral | [Co(L)₆]²⁺ |

| Nickel(II) (Ni²⁺) | 6 | Octahedral | [Ni(L)₆]²⁺ |

| Chromium(III) (Cr³⁺) | 6 | Octahedral | [Cr(L)₆]³⁺ |

As a Polymerization Initiator or Co-initiator

Radical Polymerization Systems

In radical polymerization, this compound can function as a co-initiator or accelerator, particularly in redox initiation systems. While not a primary radical initiator on its own, it can significantly enhance the rate of polymerization when paired with a suitable initiator, such as an organic peroxide like benzoyl peroxide (BPO). This is especially effective for initiating the polymerization of acrylic monomers at or near ambient temperatures.

The mechanism involves a redox reaction between the amine and the peroxide. scite.ai The nitrogen atom of the amine attacks one of the oxygen atoms of the peroxide's weak O-O bond. This interaction leads to the homolytic cleavage of the peroxide bond, generating a benzoyloxy radical and an intermediate ion pair. The subsequent steps produce an α-aminoalkyl radical from the amine, which is an efficient species for initiating the polymerization of vinyl monomers. researchgate.net

| Component | Function | Mechanism of Action |

|---|---|---|

| Benzoyl Peroxide (BPO) | Primary Initiator | Provides the initial source of free radicals upon decomposition. |

| This compound | Co-initiator / Accelerator | Engages in a redox reaction with BPO, facilitating its decomposition at lower temperatures to produce initiating radicals. researchgate.net |

| Vinyl Monomer (e.g., Methacrylate) | Monomer | Undergoes polymerization upon reaction with the generated free radicals. |

Photoinitiated Polymerization Mechanisms

This compound is expected to act as an effective co-initiator in Type II photoinitiated polymerization systems. These systems employ a photosensitizer (the photoinitiator) that, upon absorption of light (typically UV or visible), becomes electronically excited. The excited photoinitiator does not generate radicals directly but interacts with a co-initiator (synergist) to produce the species that initiate polymerization.

Common Type II photoinitiators include compounds like camphorquinone (CQ) and benzophenone. researchgate.net When irradiated, the photoinitiator transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from the carbon alpha to the nitrogen atom of the this compound molecule. researchgate.net This hydrogen abstraction process results in the formation of two radicals: a ketyl radical from the photoinitiator and a highly reactive α-aminoalkyl radical from the amine. The α-aminoalkyl radical is particularly effective at initiating the polymerization of monomers such as acrylates and methacrylates.

The efficiency of this process depends on the concentration of both the photoinitiator and the amine co-initiator, as well as the intensity and wavelength of the light source. researchgate.netresearchgate.net The aliphatic nature of this compound makes it a suitable hydrogen donor for this mechanism.

| Step | Description | Key Species Involved |

|---|---|---|

| 1. Photo-excitation | The photoinitiator (e.g., Camphorquinone) absorbs light and is promoted to an excited triplet state. | Photoinitiator (PI), Light (hν) → PI |

| 2. Hydrogen Abstraction | The excited photoinitiator abstracts a hydrogen atom from the amine co-initiator. | PI + R-CH₂-NH₂ |

| 3. Radical Formation | An α-aminoalkyl radical and a ketyl radical are formed. | •R-CH-NH₂ (initiating radical) + PI-H• (ketyl radical) |

| 4. Initiation | The α-aminoalkyl radical attacks a monomer molecule, initiating the polymer chain growth. | •R-CH-NH₂ + Monomer → Growing Polymer Chain |

Anionic Polymerization Contributions

This compound, as a primary amine, can act as a weak nucleophilic initiator for the anionic polymerization of certain vinyl monomers. wikipedia.orgunacademy.com This initiation capability is restricted to monomers that are highly activated by strong electron-withdrawing groups, which stabilize the negative charge of the propagating carbanion. wikipedia.orgyoutube.com

Monomers such as cyanoacrylates are sufficiently electrophilic to be polymerized by relatively weak nucleophiles like amines. wikipedia.org The initiation mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the monomer's vinyl group. pearson.com This addition reaction forms a zwitterionic intermediate, which then propagates the polymerization by attacking subsequent monomer molecules.

However, for less reactive monomers like styrene or dienes, which lack strong electron-withdrawing substituents, this compound is not a sufficiently strong base to act as an initiator. wikipedia.org The polymerization of such monomers requires much stronger nucleophiles, such as organolithium compounds (e.g., n-butyllithium). unacademy.com Therefore, the contribution of this compound to anionic polymerization is highly dependent on the nature of the monomer being polymerized.

| Monomer Type | Example | Initiation Potential | Reason |

|---|---|---|---|

| Highly Activated Monomers | Cyanoacrylates | Effective | Strong electron-withdrawing groups stabilize the propagating carbanion, allowing initiation by a weak nucleophile. wikipedia.org |

| Moderately Activated Monomers | Methyl Methacrylate | Very Low / Ineffective | Requires a stronger nucleophile for efficient initiation. |

| Non-activated Monomers | Styrene, Butadiene | Ineffective | Lacks sufficient stabilization for the carbanion; requires a very strong nucleophilic initiator like an organolithium reagent. wikipedia.org |

Advanced Spectroscopic Analysis of 3 2 Ethylbutoxy Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-(2-Ethylbutoxy)propan-1-amine by mapping the chemical environments of its hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei.

In a standard ¹H NMR spectrum, the protons adjacent to the ether oxygen and the amine nitrogen are expected to be shifted downfield due to the electronegativity of these atoms. pressbooks.publibretexts.org Specifically, the methylene (B1212753) protons of the propoxy chain (O-CH₂ -CH₂-CH₂-N) would appear in distinct regions, with the protons alpha to the oxygen (~3.4-4.5 ppm) and those alpha to the nitrogen (~2.3-3.0 ppm) being the most deshielded. libretexts.orgjove.com The signals for the 2-ethylbutoxy group would present a more complex pattern, reflecting its branched structure.

The ¹³C NMR spectrum complements this data, with carbon atoms bonded to the electronegative oxygen and nitrogen appearing at higher chemical shifts (downfield), typically in the range of 50-80 ppm for ether carbons and 30-60 ppm for amine alpha-carbons. pressbooks.pubjove.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) ranges based on typical values for similar functional groups.

| Assignment | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| a | CH₃ -CH₂-CH- | 0.8 - 1.0 | 10 - 15 |

| b | CH₃-CH₂ -CH- | 1.2 - 1.5 | 22 - 28 |

| c | -O-CH₂-CH (-CH₂-CH₃)-CH₂- | 1.5 - 1.8 | 35 - 45 |

| d | -CH(-CH₂ -CH₃)-CH₂- | 1.2 - 1.5 | 22 - 28 |

| e | -CH-CH₂ -O- | 3.2 - 3.6 | 70 - 78 |

| f | -O-CH₂ -CH₂-CH₂-NH₂ | 3.4 - 3.8 | 65 - 75 |

| g | -O-CH₂-CH₂ -CH₂-NH₂ | 1.6 - 2.0 | 28 - 35 |

| h | -O-CH₂-CH₂-CH₂ -NH₂ | 2.5 - 3.0 | 38 - 45 |

| i | -CH₂-NH₂ | 1.0 - 2.5 (broad) | - |

Multi-Dimensional NMR for Structural Elucidation

While 1D NMR provides foundational data, complex molecules like this compound often exhibit signal overlap that complicates direct interpretation. libretexts.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities and definitively establish the molecular structure. utexas.edunih.gov

A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the protons of the terminal methyl group (a) and the adjacent methylene group (b) in the ethyl substituent, and trace the connectivity along the entire carbon backbone.

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). This is crucial for distinguishing between the various methylene (-CH₂-) groups within the molecule. Further confirmation can be achieved with an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds apart, mapping out the complete molecular skeleton.

Expected Key 2D NMR Correlations for Structural Elucidation

| Technique | Correlated Nuclei | Expected Key Cross-Peaks | Insight Provided |

|---|---|---|---|

| COSY | ¹H / ¹H | H(f) ↔ H(g) ↔ H(h) | Confirms the propanamine backbone connectivity. |

| H(a) ↔ H(b) ↔ H(c) ↔ H(d) | Confirms the 2-ethylbutyl group connectivity. | ||

| HSQC | ¹H / ¹³C | H(a) ↔ C(a) | Assigns the methyl carbon. |

| H(e) ↔ C(e); H(f) ↔ C(f) | Assigns the carbons adjacent to the ether oxygen. | ||

| H(h) ↔ C(h) | Assigns the carbon adjacent to the amine nitrogen. |

| HMBC | ¹H / ¹³C | H(e) ↔ C(g); H(f) ↔ C(c) | Confirms the ether linkage between the two alkyl chains. |

Dynamic NMR for Conformational Studies

The presence of a stereocenter at the C2 position of the butoxy group and the flexible nature of the ether and amine chains suggest that this compound can exist in multiple conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational changes that occur on the NMR timescale. youtube.com

By acquiring NMR spectra at different temperatures, it is possible to study the rotational dynamics around the C-O and C-C single bonds. At room temperature, rapid rotation may lead to averaged signals for certain protons. As the temperature is lowered, this rotation can slow sufficiently to allow for the observation of distinct signals for different conformers or atropisomers. acs.org Line-shape analysis of these temperature-dependent spectra can be used to calculate the energy barriers (ΔG‡) for these rotational processes, providing valuable insight into the molecule's flexibility and conformational preferences. acs.org

¹⁵N-NMR and Isotopic Labeling Applications

While ¹H and ¹³C NMR are standard, ¹⁵N-NMR spectroscopy offers direct information about the electronic environment of the nitrogen atom in the primary amine group. researchgate.net The ¹⁵N chemical shift is highly sensitive to factors like protonation, hydrogen bonding, and substitution, making it a valuable probe of the amine's reactivity. sintef.noresearchgate.net For a primary aliphatic amine like this compound, the ¹⁵N chemical shift is expected to fall within the typical range of 0 to 60 ppm (relative to nitromethane). science-and-fun.de

The primary challenge with ¹⁵N-NMR is the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. libretexts.org This can be overcome by using ¹⁵N-isotopic labeling. Synthesizing the molecule with ¹⁵N-enriched precursors dramatically enhances the signal intensity, facilitating more advanced NMR studies. Isotopic labeling is also instrumental in tracking the fate of the amine in chemical reactions or binding studies. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₂₁NO), the expected exact mass of the protonated molecular ion, [M+H]⁺, can be calculated with high precision. This precise mass measurement is a critical step in confirming the identity of the compound. ufz.de

Calculated Exact Mass

| Ion Formula | Calculated Exact Mass (Da) |

|---|

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to further fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting secondary fragment ions provide detailed structural information. The fragmentation of this compound is expected to be directed by the ether and amine functional groups. miamioh.edu

The most common fragmentation pathways for aliphatic amines and ethers involve alpha-cleavage, where a C-C bond adjacent to the heteroatom is broken. libretexts.org

Amine α-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant pathway for amines. For this compound, this would lead to the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). docbrown.info

Ether α-cleavage: Cleavage of a C-C bond adjacent to the ether oxygen can lead to the loss of an alkyl radical, or cleavage of the C-O bond can occur.

Predicted Major Fragments in Tandem Mass Spectrometry (MS/MS)

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|---|

| 160.17 | 30.03 | [CH₂NH₂]⁺ | α-cleavage at the Cα-Cβ bond of the amine. |

| 160.17 | 102.12 | [C₅H₁₁OCH₂]⁺ | Loss of aminomethylene radical (•CH₂NH₂). |

| 160.17 | 87.08 | [CH₃CH₂(CH)CH₂O]⁺ | Loss of C₄H₁₀N radical from cleavage next to ether. |

Analysis of these characteristic fragmentation pathways in the tandem mass spectrum allows for the confident identification and structural confirmation of this compound and its derivatives. nih.govresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups, as each group has a characteristic absorption frequency range. For this compound, the key functional groups are the primary amine (-NH₂), the ether linkage (C-O-C), and the aliphatic hydrocarbon backbone (C-H bonds).

Key Research Findings:

N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. youtube.compressbooks.pub These bands are typically sharper and less intense than the O-H bands of alcohols. pressbooks.pub Additionally, a characteristic N-H bending (scissoring) vibration appears in the 1580-1650 cm⁻¹ range, and a broad N-H wagging absorption can be observed between 665-910 cm⁻¹. orgchemboulder.com

C-O-C Vibrations: The ether functional group in the molecule is identified by a strong C-O stretching absorption. For aliphatic ethers, this band is typically found in the 1050-1150 cm⁻¹ range. pressbooks.publibretexts.org This is often one of the most intense peaks in the fingerprint region of the spectrum for an ether-containing compound.

C-H Vibrations: The aliphatic ethyl and butoxy groups give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info C-H bending vibrations for CH₂ and CH₃ groups also appear in the fingerprint region, usually around 1470-1450 cm⁻¹ and 1375-1365 cm⁻¹.

C-N Vibrations: The stretching vibration of the C-N bond in aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.com This peak can sometimes overlap with other absorptions in the fingerprint region.

The table below summarizes the expected FTIR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium, Sharp |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| Primary Amine (R-NH₂) | N-H Wag | 665 - 910 | Broad, Strong |

| Ether (R-O-R') | C-O-C Stretch | 1050 - 1150 | Strong |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alkane (C-H) | C-H Bend | 1350 - 1470 | Medium |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrations and In Situ Monitoring

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is based on absorption, Raman measures scattering, providing information on molecular vibrations that may be weak or absent in an IR spectrum. A key advantage of Raman spectroscopy is its low interference from aqueous media, making it highly suitable for in situ monitoring of reactions in solution.

Key Research Findings: For this compound, the Raman spectrum would be dominated by vibrations of the carbon backbone.

Symmetric Vibrations: Symmetric stretching vibrations of non-polar bonds, such as C-C bonds in the alkyl chain, tend to produce strong Raman signals.

N-H and C-O Vibrations: The N-H and C-O stretching vibrations, which are prominent in the IR spectrum, are generally weaker in the Raman spectrum due to the polarity of these bonds.

In Situ Analysis: The ability to use water as a solvent without overwhelming the signal makes Raman spectroscopy an excellent choice for monitoring reactions involving this compound in real-time, such as derivatization or polymerization processes.

Surface-Enhanced Raman Scattering (SERS) Techniques

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically increases the Raman signal, by factors of up to 10¹⁰ to 10¹¹, for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. wikipedia.org This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. pnas.org

Key Research Findings:

Enhancement Mechanisms: The SERS effect is attributed to two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface, and a chemical enhancement involving charge-transfer between the analyte and the metal substrate. wikipedia.orgpnas.org

Analysis of Aliphatic Amines: For a molecule like this compound, the primary amine group can readily adsorb onto the SERS-active surface. This interaction would lead to a significant enhancement of the Raman signals for the vibrational modes of the molecule, particularly those of the amine group and adjacent parts of the carbon chain. nih.govacs.org This technique could be employed for trace-level detection of this compound in various matrices.

The following table compares the key features of standard Raman spectroscopy and SERS.

| Feature | Conventional Raman Spectroscopy | Surface-Enhanced Raman Scattering (SERS) |

| Sensitivity | Low (1 in 10⁸ photons scattered) mdpi.com | Extremely High (up to 10¹¹ enhancement) wikipedia.org |

| Detection Limit | Typically in the millimolar (mM) to molar (M) range | Down to picomolar (pM), femtomolar (fM), or single-molecule level pnas.org |

| Substrate | Standard cuvette or sample holder | Nanostructured metal surface (e.g., Ag, Au colloids or arrays) mdpi.com |

| Requirement | None other than the sample | Analyte must adsorb onto or be very close to the metal surface |

Electronic Spectroscopy

Electronic spectroscopy involves the absorption of ultraviolet (UV) or visible light, which promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is characteristic of the electronic structure of the molecule, particularly the presence of chromophores.

Fluorescence Spectroscopy for Luminescent Derivatives

Fluorescence is an emission process where a molecule absorbs light at one wavelength and then emits light at a longer wavelength. For a molecule to be fluorescent, it must first be able to absorb UV or visible light, a property that this compound itself lacks.

Key Research Findings: While the parent compound is non-fluorescent, its primary amine group serves as an ideal handle for chemical derivatization. By reacting the amine with a fluorogenic reagent (a molecule that becomes fluorescent or changes its fluorescence properties upon reaction), highly luminescent derivatives can be created. This is a common and powerful strategy in analytical and bioanalytical chemistry for quantification and visualization.